4-(5-Bromo-2-fluorobenzoyl)morpholine

Description

4-(5-Bromo-2-fluorobenzyl)morpholine (CAS 488799-67-3) is a halogenated morpholine derivative with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol. It is a solid compound with 96% purity, characterized by a morpholine ring linked via a methylene group to a benzene ring substituted with bromine (5-position) and fluorine (2-position) . Safety data indicate precautions for skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating proper handling .

Properties

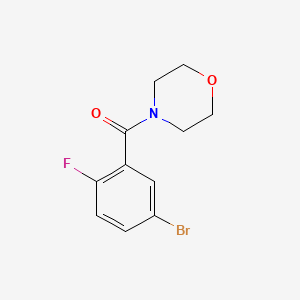

CAS No. |

853313-09-4 |

|---|---|

Molecular Formula |

C11H11BrFNO2 |

Molecular Weight |

288.11 g/mol |

IUPAC Name |

(5-bromo-2-fluorophenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C11H11BrFNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |

InChI Key |

BAGNZUPZWGOACU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorobenzoyl)morpholine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to reflux conditions.

Time: Several hours to ensure complete reaction.

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorobenzoyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl morpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Bromo-2-fluorobenzoyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorobenzoyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers: Bromo-Fluoro Substitution Patterns

- 4-(2-Bromo-5-fluorobenzyl)morpholine (CAS 1086600-40-9):

This isomer swaps the positions of bromine (2-position) and fluorine (5-position). While both compounds share identical molecular formulas, the altered substitution pattern may influence electronic properties, solubility, and binding interactions. For example, steric and electronic effects could alter metabolic stability or receptor affinity in biological systems .

Halogen Variation: Chloro vs. Bromo Analogs

- 4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine :

These analogs replace bromine with chlorine. Both exhibit high aqueous solubility (~180 μM in PBS, pH 7.4). Bromine’s larger atomic radius and higher lipophilicity may reduce solubility in the bromo-fluoro analog compared to chloro derivatives. This difference could impact pharmacokinetics in drug development .

Heterocyclic Replacements: Thiadiazole and Pyrazine Derivatives

- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine :

Replacing the benzene ring with a benzo-thiadiazole heterocycle introduces two electronegative nitrogen atoms, enhancing polarity. This structural change may improve binding to aromatic receptors or alter photophysical properties for applications in materials science . - Such modifications are critical in designing kinase inhibitors or antimicrobial agents .

Functional Group Additions: Trifluoromethyl Derivatives

- 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2): The addition of a trifluoromethyl (CF₃) group significantly increases molecular weight (356.11 g/mol) and lipophilicity. CF₃ groups are known to enhance metabolic stability and membrane permeability but may reduce aqueous solubility.

Thiazole-Containing Analogs

- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) :

This compound features a thiazole ring with dibromoimidazole substituents. Discrepancies in NMR data between synthetic batches highlight the sensitivity of bromine positioning on chemical properties and biological activity. Such structural complexity underscores the importance of precise synthesis in drug discovery .

Key Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (μM) | Notable Properties |

|---|---|---|---|---|---|

| 4-(5-Bromo-2-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | 274.13 | 5-Br, 2-F on benzene | Not reported | High lipophilicity, irritant hazards |

| 4-(2-Bromo-5-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | 274.13 | 2-Br, 5-F on benzene | Not reported | Positional isomerism effects |

| 4-(2-Chloro-6-fluorobenzyl)morpholine | C₁₁H₁₃ClFNO | 241.68 | 2-Cl, 6-F on benzene | 184 | High solubility, potential drug candidate |

| 4-(5-Bromo-2-pyrazinyl)morpholine | C₈H₁₀BrN₃O | 244.09 | Pyrazine ring with Br | Not reported | Enhanced polarity, lower molecular weight |

| VPC-14449 | C₁₀H₁₁Br₂N₃OS | 396.09 | Thiazole, dibromoimidazole | Not reported | Synthetic sensitivity, kinase inhibition |

Research Implications and Gaps

- Synthetic Challenges : Positional isomerism (e.g., bromine/fluorine placement) and heterocyclic substitutions require meticulous synthesis to avoid discrepancies in chemical properties .

- Solubility and Lipophilicity : Further studies are needed to quantify the solubility of brominated morpholine derivatives, as halogen size and substituent positions critically influence drug-likeness .

Biological Activity

4-(5-Bromo-2-fluorobenzoyl)morpholine is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H10BrFN2O2. Its structure includes a morpholine ring, which is a six-membered heterocyclic amine, and a benzoyl group substituted with bromine and fluorine atoms. The unique arrangement of these substituents contributes to the compound's reactivity and potential biological effects.

The biological activity of this compound is hypothesized to involve specific interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance the binding affinity to these targets, potentially leading to modulation of various biochemical pathways.

Biological Activity

Research on morpholine derivatives has indicated a range of biological activities, including:

- Anticancer Activity : Morpholine-containing compounds have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis and inhibit cell proliferation in leukemia and ovarian cancer cells .

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For example, the inhibition of glutathione peroxidase (GPx) has been observed in related compounds .

Table 1: Biological Activities of Morpholine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Cytotoxicity | TBD | Various cancer cell lines |

| 4-(3-Bromo-5-fluorobenzoyl)morpholine | Enzyme inhibition | TBD | Glutathione peroxidase (GPx) |

| Pentathiepin derivatives | Antiproliferative | 0.72 - 2.34 | Human cancer cell lines |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of morpholine derivatives on 14 human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against specific cancer types .

- Enzyme Inhibition Studies : Research focused on the inhibition of GPx by various morpholine derivatives showed that some compounds achieved substantial inhibition at concentrations as low as 0.6 µM, suggesting that modifications in the structure could lead to enhanced biological activity .

Q & A

Basic: What are the recommended synthetic routes for 4-(5-Bromo-2-fluorobenzoyl)morpholine, and what key intermediates should be prioritized?

The synthesis typically involves bromination of iodinated or chlorinated benzoyl precursors, followed by coupling with morpholine. For example, bromination of 2-iodobenzoic acid derivatives under acidic conditions (e.g., concentrated H₂SO₄ at 60°C) yields intermediates like 5-bromo-2-iodobenzoic acid, which can then undergo nucleophilic substitution or coupling with morpholine . Prioritize intermediates such as 5-bromo-2-fluorobenzoyl chloride for efficient amidation.

Advanced: How can reaction conditions be optimized to improve yield and purity during the bromination step in synthesizing this compound?

Optimize bromination by controlling temperature (60–70°C) and reaction time (4–6 hours) in concentrated sulfuric acid. Excess bromine or N-bromosuccinimide (NBS) can enhance regioselectivity for the 5-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) improves purity. Monitor reaction progress using TLC or HPLC to minimize side products .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers focus on?

Use ¹H/¹³C NMR to identify the morpholine ring (δ ~3.5–4.0 ppm for N–CH₂ groups) and aromatic protons (δ ~7.0–8.0 ppm for bromo-fluorobenzoyl). FT-IR should show C=O stretching (~1650 cm⁻¹) and C–F/C–Br vibrations (~1100–500 cm⁻¹). Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~316–318) .

Advanced: How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. For example, fluorine’s electronegativity polarizes the benzoyl ring, increasing electrophilicity at the para position. Solvent effects (e.g., polar aprotic vs. protic) can be modeled to assess stability in different media .

Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

Cross-validate data using multiple techniques:

- Compare experimental melting points with DSC/TGA thermal analyses.

- Reconcile NMR shifts using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Confirm purity (>95%) via HPLC with UV/ELSD detection. Discrepancies often arise from polymorphic forms or residual solvents, which can be addressed by rigorous recrystallization .

Basic: What are the stability and storage recommendations for this compound to prevent decomposition?

Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Avoid exposure to moisture or strong acids/bases, which may hydrolyze the morpholine ring. For long-term stability, lyophilize and store as a solid rather than in solution .

Advanced: How does the fluorobenzoyl group influence the compound's reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom activates the benzoyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine at the 5-position serves as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Steric effects from the morpholine moiety may require bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Advanced: What environmental interactions are critical when studying this compound's adsorption on indoor surfaces?

Assess adsorption on silica, cellulose, or polymer surfaces using microspectroscopic imaging (e.g., AFM-IR). Fluorine’s hydrophobicity increases surface affinity, while bromine may mediate redox interactions. Kinetic studies under controlled humidity (30–70% RH) reveal degradation pathways (e.g., photolysis or hydrolysis) .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Use liquid-liquid extraction (ethyl acetate/water) to remove polar byproducts. Flash chromatography (silica gel, gradient elution with 20–50% ethyl acetate in hexane) separates non-polar impurities. For high-purity batches (>99%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced: How can researchers validate the catalytic efficiency of this compound in multi-step syntheses?

Design kinetic studies using in situ NMR or reaction calorimetry to track intermediate formation. Compare turnover numbers (TON) and activation energies with control compounds lacking fluorine/bromine substituents. Computational docking studies (e.g., AutoDock) can predict binding affinities in enzyme-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.